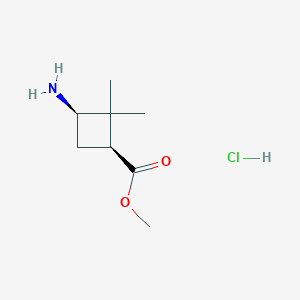
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate
概要
説明
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a phenyl isocyanate derivative that contains a fluorine atom and a morpholine ring . It is used in organic synthesis and pharmaceutical research as a building block for the preparation of various biologically active molecules .
Synthesis Analysis
The synthesis of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate involves the reduction of 3-fluoro-4-morpholine oil of mirbane into 3-fluoro-4-morpholine aniline under the effect of a hydrogen supply agent at the catalyzer iron powder with water .Molecular Structure Analysis
The molecular formula of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate is C11H11FN2O2 . It has a molecular weight of 222.22 .科学的研究の応用
Synthesis of Pharmaceuticals and Chemical Compounds
Synthesis of Oxazolidinylmethanol : This compound was synthesized using a process involving 3-Fluoro-4-morpholinylphenyl isocyanate as an intermediate. The overall yield of this synthesis was reported as 35.8% (Pang Hua, 2004).
Synthesis of Linezolid : A new synthetic method for linezolid, an antibiotic, was investigated using 3-fluoro-4-morpholinyl-phenylisocyanate. This method was noted for its advantages like cheap materials, simple operation, and high yield, with an overall yield of 35% (Zhang Xing-xian, 2010).
Creation of Fluorophenyl Compounds : The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and showed remarkable anti-TB activity and superior anti-microbial activity in tests (Mamatha S.V et al., 2019).
Biological Activities and Applications
Antitumor Activity : Compounds synthesized using 3-Fluoro-4-(morpholinyl)phenyl isocyanate were studied for their antitumor activity. One such compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, showed inhibition of cancer cell proliferation (Xuechen Hao et al., 2017).
Antimicrobial and Antibacterial Activities : Synthesized pulvinone derivatives with 3-fluoro-4-morpholino substitution displayed inhibitory activity against Esherichia coli, marking the first reported instance of pulvinone derivatives’ inhibition against Gram-negative bacteria (Haiwei Xu et al., 2013).
Chemical Properties and Applications
Electrolyte Additives : Aromatic isocyanates like 4-fluorophenyl isocyanate were used to enhance the performance of Li-ion batteries by reducing initial irreversible capacities in the solid electrolyte interface (SEI) formation on graphite surfaces (Shengbo Zhang, 2006).
Reactivity Studies : The reactivity of isocyanates, including phenyl isocyanate, was examined under various conditions, contributing to the understanding of allophanate formation in polymer chemistry (A. Lapprand et al., 2005).
Safety and Hazards
When handling (3-Fluoro-4-(morpholinyl)phenyl)isocyanate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
4-(2-fluoro-4-isocyanatophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-7-9(13-8-15)1-2-11(10)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQLZHULWIALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N=C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269132 | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate | |
CAS RN |
224323-51-7 | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224323-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)
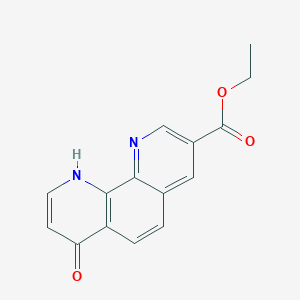
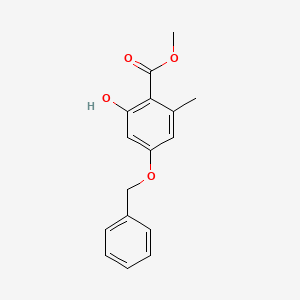
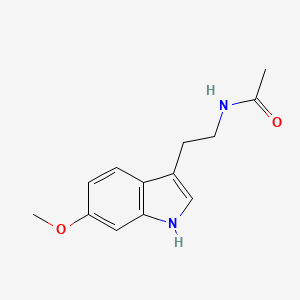

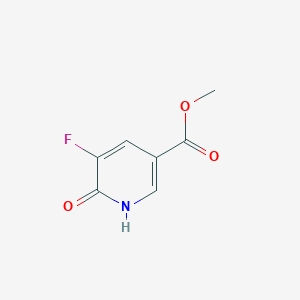
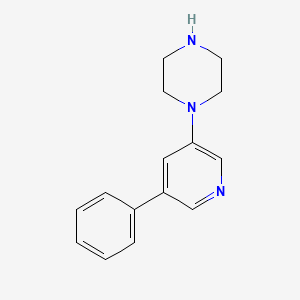

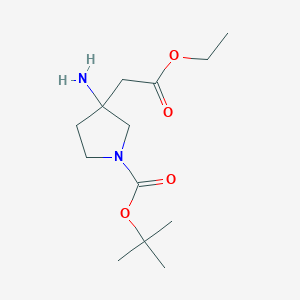
![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)
![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)
![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)
![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)
